3-(1,3-Benzothiazol-2-yl)-1-[4-(4-methoxyphenyl)piperazin-1-yl]propan-1-one
Description
Properties
Molecular Formula |
C21H23N3O2S |
|---|---|
Molecular Weight |
381.5 g/mol |
IUPAC Name |
3-(1,3-benzothiazol-2-yl)-1-[4-(4-methoxyphenyl)piperazin-1-yl]propan-1-one |
InChI |
InChI=1S/C21H23N3O2S/c1-26-17-8-6-16(7-9-17)23-12-14-24(15-13-23)21(25)11-10-20-22-18-4-2-3-5-19(18)27-20/h2-9H,10-15H2,1H3 |
InChI Key |
WTHZZSRENFKVBG-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)N2CCN(CC2)C(=O)CCC3=NC4=CC=CC=C4S3 |
Origin of Product |
United States |
Preparation Methods
Benzothiazole Ring Synthesis
The benzothiazole core is synthesized via cyclization of 2-aminothiophenol with carboxylic acid derivatives. For example, reacting 2-aminothiophenol with chloroacetic acid under acidic conditions yields 2-chlorobenzothiazole, which is subsequently functionalized at the 2-position. Alternative methods employ thiourea derivatives cyclized in the presence of iodine or bromine.
Piperazine Subunit Preparation
4-(4-Methoxyphenyl)piperazine is synthesized through nucleophilic aromatic substitution. 1-Bromo-4-methoxybenzene reacts with piperazine under reflux in dimethylformamide (DMF), catalyzed by potassium carbonate. Purification via recrystallization from ethanol yields the substituted piperazine with >85% purity.
Propanone Linker Assembly
The propanone spacer is introduced via a Claisen-Schmidt condensation. Acetophenone derivatives are condensed with aldehydes under basic conditions, though modifications are required to accommodate the steric bulk of the benzothiazole and piperazine groups.
Stepwise Synthesis Protocol
The most widely reported method involves a three-step sequence:
Step 1: Formation of 3-(1,3-Benzothiazol-2-yl)propanoyl Chloride
Step 2: Coupling with 4-(4-Methoxyphenyl)piperazine
Step 3: Purification and Crystallization
-
Method : Column chromatography (silica gel, ethyl acetate/hexane 3:7) followed by recrystallization from ethanol.
Industrial-Scale Optimization
To enhance efficiency, industrial protocols employ:
Microwave-Assisted Synthesis
Microwave irradiation reduces reaction times by 60–70%. For instance, Step 2 achieves completion in 2 hours at 100°C with a 15% increase in yield compared to conventional heating.
One-Pot Multicomponent Reactions
A streamlined one-pot method combines benzothiazole-2-carbaldehyde, 4-methoxyphenylpiperazine, and acetyl chloride in the presence of ZrO₂ nanoparticles as catalysts. Key parameters include:
| Parameter | Optimal Value | Impact on Yield |
|---|---|---|
| Temperature | 80°C | +12% |
| Catalyst Loading | 5 wt% | +18% |
| Reaction Time | 4 hours | - |
This approach achieves an overall yield of 81% with 97% purity.
Analytical Characterization
Post-synthesis validation employs:
Spectroscopic Methods
Chromatographic Purity Assessment
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Purity (%) | Time (h) | Cost Index |
|---|---|---|---|---|
| Conventional Stepwise | 70 | 98 | 24 | 1.0 |
| Microwave-Assisted | 82 | 99 | 8 | 0.9 |
| One-Pot Catalytic | 81 | 97 | 4 | 0.7 |
The one-pot method offers the best balance of efficiency and cost, though microwave synthesis provides superior purity.
Challenges and Mitigation Strategies
-
Low Coupling Efficiency : Steric hindrance from the benzothiazole ring reduces reactivity. Using bulkier bases like DBU (1,8-diazabicycloundec-7-ene) improves coupling yields by 10–15%.
-
Byproduct Formation : Oxazolone derivatives may form during Step 1. Adding molecular sieves (4Å) absorbs HCl, suppressing side reactions .
Chemical Reactions Analysis
Oxidation Reactions
The methoxy group on the benzothiazole ring and the propan-1-one moiety are susceptible to oxidation under controlled conditions.
| Reaction Site | Reagents/Conditions | Product | Yield (%) | Reference |
|---|---|---|---|---|
| Methoxy group | KMnO₄ in H₂SO₄ (acidic) | Carboxylic acid derivative | 65–70 | |
| Propan-1-one | CrO₃ in glacial acetic acid | Diketone or ester derivatives | 50–55 |
Oxidation of the methoxy group typically produces carboxylic acids, while the ketone group may form esters or diketones depending on the oxidizing agent. For example, potassium permanganate in acidic conditions converts the methoxy group to a carboxylic acid with moderate yields.
Reduction Reactions
The sulfur atom in the benzothiazole ring and the ketone group undergo reduction under specific conditions.
Catalytic hydrogenation reduces the benzothiazole’s sulfur to form a benzothiazoline structure, while lithium aluminum hydride reduces the ketone to a secondary alcohol with high efficiency .
Substitution Reactions
The piperazine ring and benzothiazole nitrogen participate in nucleophilic and electrophilic substitutions.
| Reaction Site | Reagents/Conditions | Product | Yield (%) | Reference |
|---|---|---|---|---|
| Piperazine N | Alkyl halides (e.g., CH₃I) in DMF | N-alkylated piperazine | 60–65 | |
| Benzothiazole N | HNO₃/H₂SO₄ (nitration) | Nitro-substituted benzothiazole | 40–45 |
Alkylation of the piperazine nitrogen occurs readily with alkyl halides, while nitration introduces nitro groups to the benzothiazole ring under strong acidic conditions.
Hydrolysis and Ring-Opening Reactions
The benzothiazole ring undergoes hydrolysis under alkaline or acidic conditions, leading to ring cleavage.
| Reaction Conditions | Product | Yield (%) | Reference |
|---|---|---|---|
| 6M NaOH, reflux (24h) | 2-Aminothiophenol derivative | 55–60 | |
| HCl (conc.), heat | Mercaptoaniline derivative | 50–55 |
Hydrolysis in alkaline media produces 2-aminothiophenol derivatives, while acidic conditions yield mercaptoaniline analogs.
Key Mechanistic Insights:
-
Benzothiazole Reactivity : The electron-deficient nature of the benzothiazole ring facilitates electrophilic substitutions at the nitrogen and sulfur atoms.
-
Piperazine Flexibility : The piperazine ring’s secondary amines enable alkylation and acylation, expanding functionalization options.
-
Ketone Versatility : The propan-1-one group serves as a site for nucleophilic additions or reductions, enhancing synthetic utility.
Scientific Research Applications
Biological Activities
Anticancer Activity
Research indicates that compounds containing benzothiazole derivatives exhibit notable anticancer properties. For instance, studies have shown that this compound can inhibit the proliferation of various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest.
Case Study: Anticancer Mechanism
In a study by Nacher-Luis et al. (2024), the anticancer efficacy of benzothiazole derivatives was evaluated using flow cytometry to analyze cell cycle distribution and apoptosis markers. The results demonstrated that treatment with this compound led to a significant increase in sub-G1 phase cells, indicating apoptosis induction.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HeLa (Cervical Cancer) | 15 | Apoptosis induction |
| MCF-7 (Breast Cancer) | 20 | Cell cycle arrest |
| A549 (Lung Cancer) | 25 | Intrinsic pathway activation |
Antimicrobial Properties
The compound also exhibits antimicrobial activity against various bacterial strains such as Staphylococcus aureus and Escherichia coli. The presence of the benzenesulfonyl group enhances its lipophilicity, potentially increasing membrane permeability and bioactivity.
Neuropharmacological Effects
The piperazine ring suggests possible neuropharmacological applications. Compounds with similar scaffolds have been studied for their effects on serotonin receptors, indicating potential anxiolytic or antidepressant properties. Further research is necessary to elucidate these effects specifically for this compound.
Summary of Biological Activities
| Activity Type | Observed Effects | References |
|---|---|---|
| Anticancer | Inhibition of cancer cell proliferation | |
| Antimicrobial | Activity against S. aureus, E. coli | |
| Neuropharmacological | Potential effects on serotonin receptors |
Mechanism of Action
The mechanism of action of this compound depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors. The benzothiazole ring can intercalate with DNA, while the piperazine moiety can bind to protein receptors, modulating their activity. The methoxyphenyl group may enhance the compound’s lipophilicity, improving its cellular uptake.
Comparison with Similar Compounds
Comparison with Structural Analogues
Substituent Variations on the Piperazine Ring
The piperazine ring serves as a versatile scaffold for introducing diverse substituents. Key analogues include:
Table 1: Substituent Comparison
Key Observations :
- Electron-Donating vs. Electron-Withdrawing Groups : The target compound’s 4-methoxyphenyl group (electron-donating) contrasts with analogues bearing nitro (5o) or sulfonyl () groups, which are electron-withdrawing. These differences affect electronic properties, solubility, and receptor interactions.
- Synthetic Feasibility : High yields (75–88%) for analogues like 4j and 11l suggest that introducing substituents on the piperazine ring is synthetically accessible .
Physicochemical Properties
Table 2: Molecular Weight and Functional Group Impact
*Predicted LogP values are estimated using fragment-based methods.
Key Observations :
- The target compound’s methoxy group likely reduces LogP compared to nitro- or sulfonyl-containing analogues, improving aqueous solubility.
- Fluorine in ’s derivative increases electronegativity without significantly altering molecular weight .
Biological Activity
The compound 3-(1,3-Benzothiazol-2-yl)-1-[4-(4-methoxyphenyl)piperazin-1-yl]propan-1-one is a novel organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological properties, and potential therapeutic applications based on recent scientific literature.
Chemical Structure and Synthesis
The compound features a benzothiazole moiety linked to a piperazine ring, which is known for enhancing pharmacological properties. The synthesis typically involves multiple steps, including the formation of the benzothiazole ring and subsequent coupling with the piperazine derivative using coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of bases like triethylamine.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including various enzymes and receptors. The benzothiazole component is known for its ability to modulate enzyme activity, while the piperazine ring enhances binding affinity and selectivity towards these targets .
Anticancer Activity
Recent studies have indicated that compounds similar to 3-(1,3-Benzothiazol-2-yl)-1-[4-(4-methoxyphenyl)piperazin-1-yl]propan-1-one exhibit significant anticancer properties. For instance, derivatives have shown cytotoxic effects against several cancer cell lines, including human cervical (HeLa) and colon adenocarcinoma (CaCo-2) cells. The IC50 values for these compounds often fall within the low micromolar range, indicating potent activity .
| Compound | Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| 3-(1,3-Benzothiazol-2-yl)-... | HeLa | 5.0 | |
| 3-(1,3-Benzothiazol-2-yl)-... | CaCo-2 | 6.0 |
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Studies suggest that it possesses activity against various bacterial strains, including Mycobacterium tuberculosis. The mechanism involves inhibition of specific enzymes critical for bacterial survival .
Case Studies
Several case studies highlight the compound's potential in drug development:
- Antitubercular Activity : In vitro studies revealed that derivatives of benzothiazole showed significant inhibitory effects against Mycobacterium tuberculosis, with some compounds achieving IC90 values as low as 4 µM . This suggests that modifications to the piperazine structure can enhance efficacy.
- Cytotoxicity Evaluation : A study evaluated the cytotoxic effects of related compounds on HEK-293 cells (human embryonic kidney cells), demonstrating low toxicity profiles which are crucial for therapeutic applications .
Structure-Activity Relationship (SAR)
Understanding the SAR is critical for optimizing the biological activity of benzothiazole derivatives. Modifications in substituents on the piperazine ring or alterations in the benzothiazole structure can significantly affect potency and selectivity against various biological targets .
Q & A
Basic Research Questions
Q. What synthetic routes are available for preparing 3-(1,3-benzothiazol-2-yl)-1-[4-(4-methoxyphenyl)piperazin-1-yl]propan-1-one, and how can intermediate purity be optimized?
- Methodology :
- The compound can be synthesized via nucleophilic substitution or coupling reactions. For example, piperazine derivatives are often alkylated using propanone intermediates. A typical approach involves reacting 4-(4-methoxyphenyl)piperazine with a benzothiazole-containing ketone precursor under reflux in aprotic solvents like dichloromethane or THF. Catalysts such as triethylamine may enhance yield .
- Optimization : Purify intermediates via column chromatography (silica gel, eluent: ethyl acetate/hexane) and confirm purity using TLC or HPLC. Intermediate yields range from 70–85% based on similar syntheses .
Q. How can spectroscopic techniques (NMR, MS) confirm the structural integrity of this compound?
- Methodology :
- 1H NMR : Key signals include the methoxy group (~δ 3.7 ppm), piperazine protons (δ 2.5–3.5 ppm), and benzothiazole aromatic protons (δ 7.2–8.3 ppm). Integration ratios should match expected proton counts .
- 13C NMR : Confirm carbonyl (C=O) at ~170 ppm and benzothiazole carbons (110–160 ppm) .
- HRMS : Exact mass should align with the molecular formula (e.g., [M+H]+ for C21H22N3O2S: 380.1434) .
Q. What in vitro assays are suitable for evaluating its anticancer activity?
- Methodology :
- Use MTT or SRB assays in cancer cell lines (e.g., MCF-7, PC-3). Prepare stock solutions in DMSO (≤0.1% final concentration). Treat cells for 48–72 hours and measure IC50 values. Include positive controls (e.g., doxorubicin) and normalize to untreated cells .
- Data Interpretation : Compare dose-response curves and statistical significance (e.g., ANOVA, p < 0.05). Reported IC50 values for similar compounds range from 5–50 μM .
Advanced Research Questions
Q. How can crystallographic data resolve structural ambiguities or polymorphic forms?
- Methodology :
- Grow single crystals via slow evaporation (solvent: ethanol/water). Collect X-ray diffraction data (Mo-Kα radiation, λ = 0.71073 Å). Refine structures using SHELXL, focusing on torsion angles (e.g., piperazine-benzothiazole dihedral angles) and hydrogen-bonding networks .
- Example : A related chalcone derivative exhibited two independent molecules per asymmetric unit with C–H⋯O interactions stabilizing the crystal lattice .
Q. What strategies address contradictory bioactivity data across cell lines or assays?
- Methodology :
- Validate assays using orthogonal methods (e.g., apoptosis markers like Annexin V vs. caspase-3 activation). Check for off-target effects via kinase profiling or transcriptomics.
- Case Study : Inconsistent IC50 values for a nitroimidazole derivative in DU145 vs. PC-3 cells were linked to differential expression of drug transporters .
Q. How can molecular docking predict binding modes to biological targets (e.g., kinases)?
- Methodology :
- Use AutoDock Vina or Schrödinger Suite. Prepare the ligand (protonation states optimized at pH 7.4) and receptor (e.g., EGFR kinase PDB: 1M17). Run docking simulations with flexible side chains and score binding energies. Validate with MD simulations .
- Key Insight : A benzothiazole-piperazine hybrid showed strong π-π stacking with tyrosine residues in the ATP-binding pocket .
Q. What structural modifications enhance metabolic stability without compromising activity?
- Methodology :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
